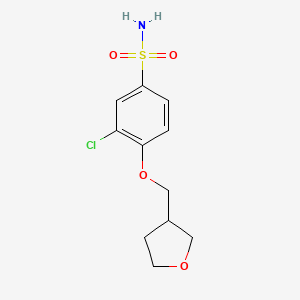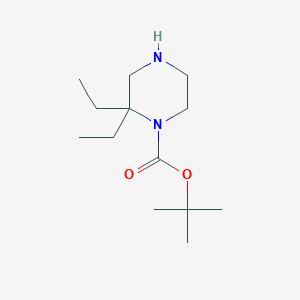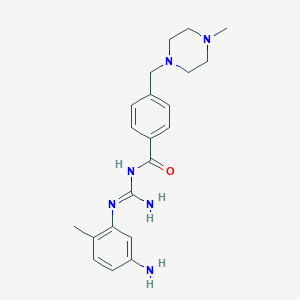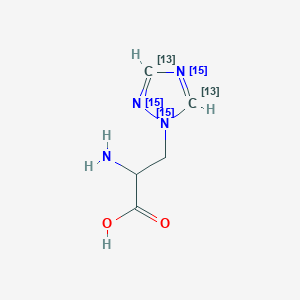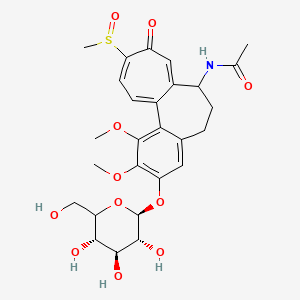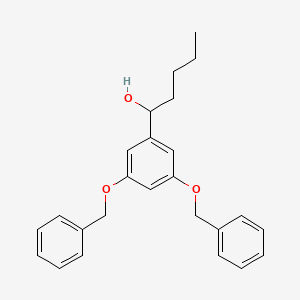
1-(3,5-Bis(benzyloxy)phenyl)pentan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,5-Bis(benzyloxy)phenyl)pentan-1-ol is an organic compound with the molecular formula C25H28O3 and a molecular weight of 376.49 g/mol. It is a white to off-white low-melting solid that is sparingly soluble in chloroform and slightly soluble in methanol. This compound is an intermediate for the synthesis of 1’'-Hydroxycannabidiol, a metabolite of cannabidiol, which is a major constituent in marijuana.
准备方法
Synthetic Routes and Reaction Conditions
1-(3,5-Bis(benzyloxy)phenyl)pentan-1-ol can be synthesized by reacting pentane-1,5-diol with benzyl chloride . The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity.
化学反应分析
Types of Reactions
1-(3,5-Bis(benzyloxy)phenyl)pentan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The benzyloxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
1-(3,5-Bis(benzyloxy)phenyl)pentan-1-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used to study the metabolism of cannabidiol in human liver microsomes.
Medicine: It is involved in the investigation of cannabidiol metabolism and its potential therapeutic effects.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of 1-(3,5-Bis(benzyloxy)phenyl)pentan-1-ol involves its metabolism to 1’'-Hydroxycannabidiol, which is a metabolite of cannabidiol. This metabolite interacts with the endocannabinoid system in the human body, particularly targeting cannabinoid receptors (CB1 and CB2). The interaction with these receptors can modulate various physiological processes, including pain perception, inflammation, and immune response.
相似化合物的比较
1-(3,5-Bis(benzyloxy)phenyl)pentan-1-ol can be compared with other similar compounds, such as:
3,5-Dibenzyloxybenzyl alcohol: This compound has a similar structure but with a different functional group (alcohol instead of pentanol).
1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi): This compound is used in organic light-emitting diodes (OLEDs) and has different applications compared to this compound.
属性
分子式 |
C25H28O3 |
|---|---|
分子量 |
376.5 g/mol |
IUPAC 名称 |
1-[3,5-bis(phenylmethoxy)phenyl]pentan-1-ol |
InChI |
InChI=1S/C25H28O3/c1-2-3-14-25(26)22-15-23(27-18-20-10-6-4-7-11-20)17-24(16-22)28-19-21-12-8-5-9-13-21/h4-13,15-17,25-26H,2-3,14,18-19H2,1H3 |
InChI 键 |
JIKQTGMKUDXNKT-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(C1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



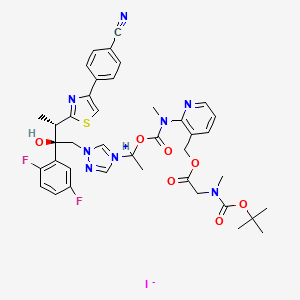
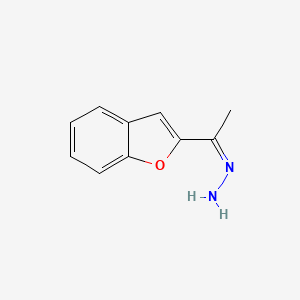
![4-Methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one;5-methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one](/img/structure/B13853047.png)
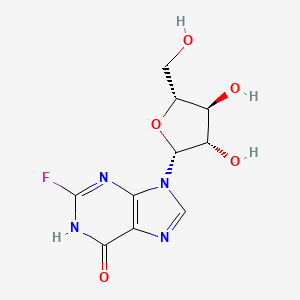
![N-[(4-Bromothiophen-2-YL)methyl]-N-methyloctanamide](/img/structure/B13853061.png)
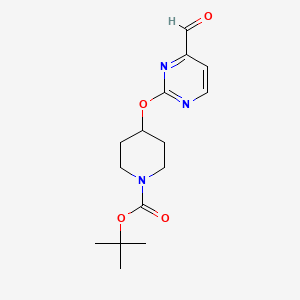
![[1,2-Ethanediylbis[nitrilobis(methylene)]]tetrakisphosphonic acid calcium sodium salt](/img/structure/B13853070.png)
